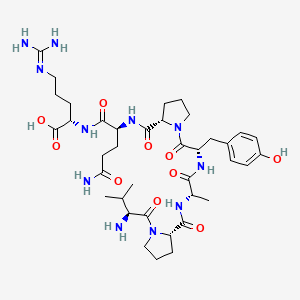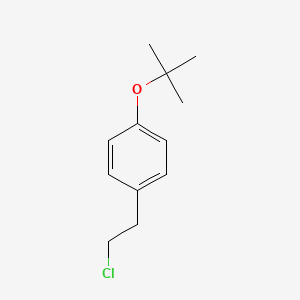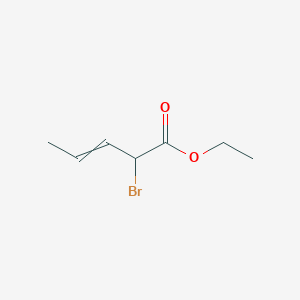
1-Decyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-9H-fluorene is an organic compound belonging to the fluorene family, characterized by the presence of a decyl group attached to the ninth position of the fluorene structure. Fluorene itself is a polycyclic aromatic hydrocarbon with a distinctive structure that includes a five-membered ring fused to two benzene rings. The addition of a decyl group enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyl-9H-fluorene can be synthesized through several methods, including:
Alkylation of Fluorene: This method involves the reaction of fluorene with decyl halides (such as decyl bromide) in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Grignard Reaction: Another approach involves the use of a Grignard reagent, such as decylmagnesium bromide, which reacts with fluorenone to form this compound after subsequent reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert fluorenone derivatives back to this compound using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene ring. For example, nitration using nitric acid and sulfuric acid can yield nitrofluorene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: this compound.
Substitution: Nitrofluorene derivatives.
Aplicaciones Científicas De Investigación
1-Decyl-9H-fluorene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-decyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. In electronic applications, its photophysical properties enable it to participate in light-emitting processes, making it useful in OLEDs.
Comparación Con Compuestos Similares
Fluorene: The parent compound without the decyl group. It has similar chemical properties but lower solubility in organic solvents.
9,9-Dioctyl-9H-fluorene: Another derivative with octyl groups instead of decyl. It has different solubility and photophysical properties.
9-Fluorenone: The oxidized form of fluorene, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness: 1-Decyl-9H-fluorene is unique due to the presence of the decyl group, which enhances its solubility and alters its chemical reactivity. This makes it more suitable for specific applications, such as in the production of OLEDs and other electronic materials.
Propiedades
Número CAS |
184856-52-8 |
|---|---|
Fórmula molecular |
C23H30 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-decyl-9H-fluorene |
InChI |
InChI=1S/C23H30/c1-2-3-4-5-6-7-8-9-13-19-15-12-17-22-21-16-11-10-14-20(21)18-23(19)22/h10-12,14-17H,2-9,13,18H2,1H3 |
Clave InChI |
HGAYKTZIOSRHOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C2CC3=CC=CC=C3C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)




![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)

